molecular formula C14H27O6P B122214 10-(Phosphonooxy)decyl methacrylate CAS No. 85590-00-7

10-(Phosphonooxy)decyl methacrylate

Cat. No. B122214
CAS RN: 85590-00-7
M. Wt: 322.33 g/mol
InChI Key: CFKBCVIYTWDYRP-UHFFFAOYSA-N
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Description

10-(Phosphonooxy)decyl methacrylate is a phosphorus-containing monomer that has been synthesized for various applications, particularly in the field of dental adhesives and flame-retardant materials. The presence of the phosphonate group in the molecule is known to enhance adhesion properties and contribute to flame retardancy.

Synthesis Analysis

The synthesis of 10-(Phosphonooxy)decyl methacrylate involves the reaction of phosphoryl chloride with methacrylic acid and 1,10-decanediol. This process results in a product that can significantly improve the bond strength of composite resins to various substrates, including enamel, dentin, and dental alloys . Another approach to synthesizing related phosphonate methacrylate monomers includes condensation reactions with methacrylic acid or esterification with methacryloyl chloride . These methods yield monomers that can be polymerized to form materials with desirable thermal and mechanical properties.

Molecular Structure Analysis

The molecular structure of 10-(Phosphonooxy)decyl methacrylate includes a methacrylate group, which allows for polymerization, and a phosphonate group, which contributes to adhesion and flame retardancy. The phosphonate group is also responsible for the formation of char upon combustion, which is a key factor in flame retardance .

Chemical Reactions Analysis

The phosphonate group in the monomer can undergo various chemical reactions during polymerization and combustion. For instance, it can participate in transesterification reactions, anhydride formation, decarboxylation, and cyclization, leading to the formation of char . These reactions are crucial for altering the decomposition mechanism of the polymer and enhancing its flame-retardant properties.

Physical and Chemical Properties Analysis

Polymers derived from phosphonate methacrylates exhibit a range of physical and chemical properties that are influenced by the phosphonate content. The addition of phosphorus to the polymer can decrease the degradation rate, increase the residue after combustion, and improve the Limiting Oxygen Index (LOI), which is a measure of flame retardancy . The thermal and mechanical properties of these polymers can be similar to or better than those of polymethyl methacrylate (PMMA), especially when the polymers are slightly crosslinked .

Case Studies

In the context of dental applications, 10-(Phosphonooxy)decyl methacrylate has been shown to significantly elevate the bond strength of composite resin to enamel, dentin, and dental alloys, demonstrating its potential as a dental adhesive material . In flame retardancy studies, copolymers containing phosphonate methacrylates have been found to be inherently flame retardant, failing to autoignite under certain conditions and forming a protective char layer .

Scientific Research Applications

1. Adhesive Applications in Dentistry

10-(Phosphonooxy)decyl methacrylate has been researched for its potential in adhesive dentistry. A study focused on polymerizable phosphonic acids bearing urea groups, including 10-(methacryloyloxy)decylphosphonic acid, demonstrated its application in formulating self-etch adhesives for dental tissues. These adhesives showed strong bonding capabilities to both dentin and enamel, highlighting the material's effectiveness in dental procedures (Tauscher, Catel, & Moszner, 2016).

2. Polymer Synthesis and Characterization

Research on new methacrylic phosphonated surface-active monomers includes the study of 10-(Phosphonooxy)decyl methacrylate derivatives. These compounds exhibit significant reactivity in radical polymerization, offering potential applications in developing new polymers with unique properties. Such materials could be useful in various scientific and industrial applications due to their specialized surface-active characteristics (Senhaji, Robin, Achchoubi, & Boutevin, 2004).

3. Liquid Crystal Polymer Applications

Studies have explored the synthesis of new polymerizable liquid crystal materials including derivatives of 10-(Phosphonooxy)decyl methacrylate. These materials, when polymerized, form liquid crystal polymers exhibiting unique textures and phases. Such polymers have potential applications in advanced materials science, especially in areas requiring controlled molecular arrangement and phase behavior (Haramoto, Ujiie, & Nanasawa, 1995).

4. Flame Retardant Properties in Copolymers

Research on the ignition temperatures and pyrolysis of methyl methacrylate copolymers containing phosphonate units, such as derivatives of 10-(Phosphonooxy)decyl methacrylate, has demonstrated their inherent flame retardant properties. These copolymers form a carbonaceous residue upon combustion, suggesting their potential use in applications requiring enhanced flame resistance (Price, Pyrah, Hull, Milnes, Wooley, Ebdon, Hunt, & Konkel, 2000).

properties

IUPAC Name

10-phosphonooxydecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27O6P/c1-13(2)14(15)19-11-9-7-5-3-4-6-8-10-12-20-21(16,17)18/h1,3-12H2,2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKBCVIYTWDYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234806
Record name Methacryloyloxydecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(Phosphonooxy)decyl methacrylate

CAS RN

85590-00-7
Record name Methacryloyloxydecyl dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085590007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacryloyloxydecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(Phosphonooxy)decyl methacrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LPO Nadal, N de Carvalho Ramos… - The Journal of …, 2022 - researchgate.net
Purpose: To determine the interfacial fracture energy (IFE) and stress distribution of Brazil-nut–shaped specimens made of translucent zirconia and resin cement. Materials and Methods…
Number of citations: 4 www.researchgate.net

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